2-(2,3-Dihydroxyphenyl)acetic acid, also known as 2,3-Dihydroxyphenylacetic acid or DHPPA, is a phenolic compound commonly found as a metabolite of various natural products, particularly proanthocyanidins, which are abundant in foods like chocolate, wine, and certain fruits. [] DHPPA plays a crucial role in scientific research, serving as a valuable tool for studying:
This compound is derived from the natural metabolism of certain polyphenolic compounds found in plants. It belongs to the category of aromatic carboxylic acids and is specifically classified as a dihydroxyphenyl derivative. Its structure features a phenyl group substituted with two hydroxyl groups and an acetic acid moiety, which enhances its solubility and reactivity in biological systems .
The synthesis of 2-(2,3-Dihydroxyphenyl)acetic acid can be achieved through several methods:
The molecular structure of 2-(2,3-Dihydroxyphenyl)acetic acid can be described as follows:
The compound's structure can be represented in various formats, including:
C(C(=O)O)(c1cc(c(c(c1)O)O)O)
These notations facilitate computational modeling and database retrieval for further studies .
2-(2,3-Dihydroxyphenyl)acetic acid can participate in several chemical reactions:
These reactions highlight the compound's versatility as a building block in organic chemistry .
The mechanism of action of 2-(2,3-Dihydroxyphenyl)acetic acid is primarily studied in the context of its biological activities:
Research indicates that the mechanism involves interactions at the molecular level that affect signaling pathways related to inflammation and oxidative stress .
The physical and chemical properties of 2-(2,3-Dihydroxyphenyl)acetic acid include:
These properties are essential for understanding its behavior in biological systems and its utility in various applications .
The applications of 2-(2,3-Dihydroxyphenyl)acetic acid span several scientific domains:
Research continues to explore additional applications, particularly in drug development and functional food formulations .
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: